Ethyl 2-(4-methylpiperazin-1-yl)propanoate
Overview
Description
Ethyl 2-(4-methylpiperazin-1-yl)propanoate, also known as 4-methylpiperazine-1-ethanol (MPE), is an organic compound that is widely used in scientific research and laboratory experiments. It is a colorless, odorless substance that is highly soluble in water and alcohols. MPE is a versatile compound with a wide range of applications, including synthesis, research, and laboratory experiments. It is also used in the production of pharmaceuticals, cosmetics, and food additives.
Scientific Research Applications
Medicinal Chemistry Applications
- Ethyl 2-(4-methylpiperazin-1-yl)propanoate derivatives have been explored for their potential as PPARgamma agonists, with modifications to the phenyl alkyl ether moiety aimed at improving aqueous solubility and selectivity. For instance, the replacement of the phenyl ring with a 4-pyridyl group or a 4-methylpiperazine has yielded potent agonists with increased solubility, demonstrating the compound's utility in developing selective ligands for therapeutic targets (Collins et al., 1998).
Organic Synthesis Applications
- The compound has been involved in the synthesis of complex molecules, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole, demonstrating its role in creating molecules with potential biological activities. The structural elucidation of such molecules provides insights into their conformation and the impact of substituents on their properties (Ozbey et al., 2001).
Neuropharmacological Applications
- Research has shown that derivatives of Ethyl 2-(4-methylpiperazin-1-yl)propanoate can improve cognitive functions in animal models, indicating potential applications in treating memory-related disorders. The compounds were found to reduce error frequency and prolong latency in learning and memory tests, suggesting their utility in developing neuropharmacological agents (Zhang Hong-ying, 2012).
Computational Chemistry and Drug Design
- In drug design, the role of linkers in ligands for the serotonin 5-HT6 receptor has been studied, with Ethyl 2-(4-methylpiperazin-1-yl)propanoate derivatives serving as a scaffold for evaluating the impact of different linkers on receptor affinity. Such studies are crucial for understanding the molecular basis of ligand-receptor interactions and for designing more effective therapeutic agents (Łażewska et al., 2019).
Material Science and Catalysis
- The compound has been used in the synthesis of catalytic materials, such as dicopper(II) complexes, to model the active sites of type 3 copper proteins. This research provides insights into the molecular structure and catalytic mechanisms of enzymes and has implications for designing biomimetic catalysts for industrial applications (Merkel et al., 2005).
properties
IUPAC Name |
ethyl 2-(4-methylpiperazin-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-4-14-10(13)9(2)12-7-5-11(3)6-8-12/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCVPFCDPTXHQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCN(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-methylpiperazin-1-yl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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